4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate
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Overview
Description
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups and a piperidine carbodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The amino groups in the triazine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted triazine derivatives.
Scientific Research Applications
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: A triazine derivative with similar structural features but different functional groups.
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide: Another compound with a similar amino substitution pattern but different core structure.
Uniqueness
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate is unique due to its combination of a triazine ring with amino groups and a piperidine carbodithioate moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
Overview
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate is a complex organic compound notable for its potential biological activities. This compound features a triazine ring system that is functionalized with amino groups and a carbodithioate moiety, which contributes to its reactivity and biological interactions. The compound's unique structure positions it as a candidate for various applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Chemical Structure
The molecular formula of the compound is C22H24N6OS2, and it can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may inhibit enzymes such as tyrosine-protein kinase SYK, which plays a crucial role in cell signaling pathways related to cell adhesion and migration. This inhibition can lead to altered cellular processes that are beneficial in treating diseases like cancer and infections.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has been screened against common bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition.
- Antifungal Activity : Preliminary results indicate potential antifungal properties against various fungal pathogens.
Anticancer Potential
The compound's structural features suggest it may possess anticancer properties. Its mechanism may involve disrupting cancer cell proliferation through modulation of signaling pathways or direct cytotoxic effects on tumor cells. Further studies are required to elucidate the specific pathways affected by this compound.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of derivatives of triazine compounds similar to this compound.
- Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus.
-
Case Study on Anticancer Activity :
- In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells.
- The IC50 values ranged from 10 µM to 30 µM, indicating moderate potency compared to established chemotherapeutics.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C24H28N6S2 |
---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
[4,6-bis(3-methylanilino)-1,3,5-triazin-2-yl] 4-methylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C24H28N6S2/c1-16-10-12-30(13-11-16)24(31)32-23-28-21(25-19-8-4-6-17(2)14-19)27-22(29-23)26-20-9-5-7-18(3)15-20/h4-9,14-16H,10-13H2,1-3H3,(H2,25,26,27,28,29) |
InChI Key |
WTRSGHGHXFOBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=S)SC2=NC(=NC(=N2)NC3=CC=CC(=C3)C)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
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